![molecular formula C32H45Cl3N2O2S B13787360 (Z)-2-(4-(3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethyl decanoate dihydrochloride](/img/structure/B13787360.png)
(Z)-2-(4-(3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethyl decanoate dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(4-(3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethyl decanoate dihydrochloride is a complex organic compound that features a thioxanthene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethyl decanoate dihydrochloride typically involves multiple steps:
Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through a series of reactions starting from a suitable aromatic precursor.
Introduction of the Chlorine Atom: Chlorination of the thioxanthene core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Piperazine Derivative: The piperazine ring is introduced through nucleophilic substitution reactions.
Attachment of the Decanoate Group: The decanoate ester is formed through esterification reactions using decanoic acid and suitable coupling agents.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the intermediate with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioxanthene core.
Reduction: Reduction reactions can occur at the double bond in the thioxanthene core.
Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of dihydro derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.
Medicine
Pharmaceutical Development: Due to its complex structure, the compound could be investigated for potential therapeutic applications, such as in the treatment of neurological disorders.
Industry
Chemical Manufacturing: The compound could be used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (Z)-2-(4-(3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethyl decanoate dihydrochloride would depend on its specific interactions with molecular targets. Potential mechanisms could involve:
Binding to Receptors: Interaction with specific receptors in biological systems, leading to modulation of signaling pathways.
Enzyme Inhibition: Inhibition of enzymes involved in critical biochemical processes.
Membrane Interaction: Integration into cell membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
Thioxanthene Derivatives: Compounds with similar thioxanthene cores, such as chlorprothixene and flupenthixol.
Piperazine Derivatives: Compounds containing piperazine rings, such as hydroxyzine and cetirizine.
Uniqueness
The uniqueness of (Z)-2-(4-(3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethyl decanoate dihydrochloride lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C32H45Cl3N2O2S |
---|---|
Molecular Weight |
628.1 g/mol |
IUPAC Name |
2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethyl decanoate;dihydrochloride |
InChI |
InChI=1S/C32H43ClN2O2S.2ClH/c1-2-3-4-5-6-7-8-15-32(36)37-24-23-35-21-19-34(20-22-35)18-11-13-27-28-12-9-10-14-30(28)38-31-17-16-26(33)25-29(27)31;;/h9-10,12-14,16-17,25H,2-8,11,15,18-24H2,1H3;2*1H/b27-13-;; |
InChI Key |
YTEAEMPVFJFMFV-HRIRWVDGSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)OCCN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl.Cl |
Canonical SMILES |
CCCCCCCCCC(=O)OCCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.